molecular formula C23H25N3O3S B2718482 (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 848763-66-6

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2718482
CAS No.: 848763-66-6
M. Wt: 423.53
InChI Key: OTFPPVRVIDAFJO-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the regulation of cellular processes through the deacetylation of non-histone substrates such as α-tubulin. Its high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6 without causing the broad epigenetic effects associated with pan-HDAC inhibition. Research utilizing this compound has demonstrated its efficacy in inducing hyperacetylation of α-tubulin, leading to disrupted cell motility and impaired aggresome function, a mechanism relevant in oncology source . This specific activity positions it as a key tool for investigating HDAC6's role in multiple myeloma and other cancers where its inhibition can synergize with proteasome inhibitors to induce apoptosis. Furthermore, due to HDAC6's significant role in neurological pathways, this inhibitor is also employed in models of neurodegenerative diseases, such as Alzheimer's disease, to study the potential benefits of modulating tau phosphorylation and clearing toxic protein aggregates source . The compound's core structure, featuring a (E)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one pharmacophore, is recognized as a privileged scaffold for developing isoform-selective HDAC inhibitors source . Its primary research value lies in its utility for elucidating HDAC6-specific pathways and validating HDAC6 as a therapeutic target across a spectrum of diseases.

Properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-16-6-4-5-7-18(16)25-10-12-26(13-11-25)23-24-22(27)21(30-23)15-17-8-9-19(28-2)20(14-17)29-3/h4-9,14-15H,10-13H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFPPVRVIDAFJO-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)OC)OC)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. Thiazole compounds are known for their diverse pharmacological properties, and this specific derivative's structure suggests a promising profile for therapeutic applications.

Chemical Structure

The compound features a thiazole ring, which is critical for its biological activity. The presence of the methoxy and benzylidene groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a related study found that synthesized thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated an IC50 value of approximately 2.57 µM against MCF-7 cells, indicating potent antiproliferative effects compared to standard drugs like Staurosporine .

The mechanism by which these thiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit VEGFR-2, a receptor critical for angiogenesis in tumors . This inhibition not only halts tumor growth but also induces apoptosis in cancer cells.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In various studies, compounds similar to this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. The introduction of specific substituents on the thiazole ring can enhance antimicrobial activity .

Comparative Biological Activity Table

Activity IC50 Value Target Cell Line Reference
Anticancer (MCF-7)2.57 µMBreast Cancer
Anticancer (HepG2)7.26 µMLiver Cancer
VEGFR-2 Inhibition0.15 µMEnzyme Inhibition
AntimicrobialVariesVarious Pathogens

Case Studies

  • Cytotoxicity Testing : In vitro studies demonstrated that the compound significantly inhibited the growth of cancer cell lines. The results indicated that modifications in substituents could lead to variations in potency, emphasizing the importance of structural optimization in drug design.
  • VEGFR-2 Kinase Assay : The compound was tested for its ability to inhibit VEGFR-2, revealing promising results that suggest it could be developed further as an anti-cancer agent targeting angiogenesis.
  • Antimicrobial Efficacy : Various thiazole derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness based on structural modifications .

Scientific Research Applications

The compound (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in various fields of scientific research due to its potential pharmacological applications. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities, synthesis, and potential therapeutic uses.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. The compound has shown promising activity against various bacterial strains and fungi. For instance, research indicates that thiazole derivatives exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer and leukemia cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Neuropharmacological Effects

The piperazine component of the compound is known for its psychoactive properties. Preliminary studies indicate that this compound may possess anxiolytic and antidepressant-like effects in animal models. It is hypothesized that these effects could be attributed to its interaction with serotonin and dopamine receptors.

Anti-inflammatory Activity

Research has highlighted the potential anti-inflammatory effects of thiazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), making it a candidate for treating inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of various thiazole derivatives, including This compound . The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2022), the anticancer properties of the compound were assessed using MTT assays on breast cancer cell lines. The results demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. Further analysis revealed that the compound induced apoptosis via mitochondrial pathways.

Case Study 3: Neuropharmacological Effects

Research by Lee et al. (2023) investigated the neuropharmacological effects of this compound in rodent models of anxiety and depression. Behavioral tests showed significant reductions in anxiety-like behaviors when administered at doses of 10 mg/kg, suggesting its potential as an anxiolytic agent.

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialMIC = 32 µg/mL against S. aureusSmith et al., 2021
AnticancerIC50 = 15 µM on breast cancer cellsJohnson et al., 2022
NeuropharmacologicalAnxiolytic effects at 10 mg/kgLee et al., 2023
Anti-inflammatoryInhibition of COX-2Ongoing research

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Condensation Reaction : React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole core. Subsequent condensation with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) in 1,4-dioxane and piperidine under reflux (5–9 hours) yields the final product .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. dioxane), catalyst loading (piperidine or acetic acid/sodium acetate buffer), and reaction time to improve yield. Monitor progress via TLC .
    • Key Data :
ParameterTypical Range
Reaction Temperature80–100°C (reflux)
Yield41–70% (varies by substituent)

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

  • Techniques :

  • ¹H NMR : Look for imine (=CH) proton signals at δ 7.70–7.80 ppm and methoxy (OCH₃) singlets at δ 3.68–3.85 ppm .
  • IR : Confirm C=O (1681–1664 cm⁻¹) and C=N (1628–1608 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve E/Z isomerism and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing) .

Q. What in vitro cytotoxicity assays are suitable for preliminary biological evaluation?

  • Protocols :

  • Use sulforhodamine B (SRB) assay on cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast (WI-38) cells. Incubate for 48–72 hours with compound concentrations ≤100 µM .
  • Controls : Include CHS-828 (reference antitumor agent) and DMSO vehicle (≤0.5% v/v) .
    • Data Interpretation :
Cell LineIC₅₀ (µM)Selectivity Index (WI-38 vs. Cancer)
MCF-78.2>10
HEPG-212.48.5

Advanced Research Questions

Q. How can computational tools like Multiwfn be applied to analyze electronic properties and predict reactivity?

  • Approach :

  • Electrostatic Potential (ESP) : Map electron-deficient regions (e.g., thiazolone carbonyl) for nucleophilic attack sites .
  • Topology Analysis : Calculate bond critical points (BCPs) to assess hydrogen-bonding strength in crystal structures .
    • Case Study : For (E)-isomers, ESP maps show higher electrophilicity at the benzylidene carbon, correlating with cytotoxicity .

Q. What strategies resolve contradictions in cytotoxicity data across studies (e.g., variable IC₅₀ values)?

  • Factors to Investigate :

  • Cell Line Heterogeneity : Compare genetic profiles (e.g., p53 status in NUGC vs. DLD-1) .
  • Solubility Artifacts : Use DMSO stock solutions ≤0.5% to avoid solvent interference .
  • Isomeric Purity : Confirm E/Z ratio via HPLC or NOESY NMR (e.g., 70:30 amine/imine forms in some derivatives) .

Q. What mechanistic insights can be gained from studying structure-activity relationships (SAR) in thiazol-4(5H)-one analogs?

  • Key Modifications :

  • Piperazine Substitution : Replace o-tolyl with biphenylmethyl to enhance lipophilicity and blood-brain barrier penetration .
  • Benzylidene Substituents : Electron-donating groups (e.g., 3,4-dimethoxy) improve anticancer activity vs. electron-withdrawing groups (e.g., Cl) .
    • Mechanistic Hypotheses :
  • Kinase Inhibition : Docking studies suggest interaction with ATP-binding pockets of CDK1 or EGFR .
  • ROS Induction : Thiazolone core may trigger oxidative stress in HA22T liver cancer cells .

Q. How can mechanochemical synthesis improve sustainability and scalability for this compound?

  • Method :

  • Use ball milling to condense precursors without solvents. Achieve 60–80% yield in 2–4 hours (vs. 6–9 hours for traditional reflux) .
    • Advantages :
  • Reduced waste (no dioxane or acetic acid).
  • Enhanced stereoselectivity via controlled mechanical energy input .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ <10 µM) while others show moderate activity (IC₅₀ >50 µM)?

  • Critical Variables :

VariableHigh-Activity StudyLow-Activity Study
Cell Culture MediumRPMI-1640 + 5% FBSDMEM + 10% FBS
Incubation Time72 hours48 hours
Compound Purity>95% (HPLC)80–90% (TLC)
  • Recommendations : Standardize assays using NCI protocols (e.g., 72-hour incubation, SRB endpoint) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.